1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone
Description
1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted at the 3-position with a (2-aminoethyl)ethylamino group and an acetyl (ethanone) moiety at the 1-position. This compound is cataloged under reference code 10-F082339 and was previously available commercially but is now listed as discontinued .
Properties
IUPAC Name |
1-[3-[2-aminoethyl(ethyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-12(7-5-11)10-4-6-13(8-10)9(2)14/h10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMFQCPKTDLYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with ethylamine and subsequent acylation with ethanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Neuropharmacology
Preliminary studies indicate that 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone may exhibit neuropharmacological effects. Compounds with similar structures have been associated with:
- Analgesic Properties : Potential for pain relief through modulation of neurotransmitter systems.
- CNS Modulation : Interaction with receptors involved in mood regulation and cognitive function.
Pain Management
Research has suggested that derivatives of pyrrolidine compounds can influence pain pathways. The unique structure of this compound makes it a candidate for developing new analgesics that target specific pain receptors without the side effects commonly associated with traditional pain medications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Amino-N-(4-chlorobenzyl)-N-(2-methylpropyl)acetamide | Structure | Potential anti-inflammatory effects |
| 2-Amino-N-(benzyl)-N-(isopropyl)acetamide | Structure | Similar analgesic profile |
| 2-Amino-N-(4-methylbenzyl)-N-(isopropyl)acetamide | Structure | Central nervous system modulation |
The distinct combination of the pyrrolidine ring and amino side chains in this compound may confer unique pharmacological properties that warrant further exploration in drug development.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-Ethanone Scaffolds
The pyrrolidine-ethanone scaffold is common in bioactive molecules. Below is a comparison of key analogues:
Key Observations :
- The target compound’s molecular weight (212.32 g/mol) is lower than fluoropyridine or thiazole derivatives, likely due to the absence of bulky groups like tert-butyldimethylsilyloxy.
- Substituents such as thiazole (in ) or fluoropyridine (in ) may enhance binding to biological targets (e.g., kinases or ion channels), whereas the target compound’s tertiary amine group could favor solubility and hydrogen bonding.
Physicochemical Properties
- LogD (lipophilicity): For the target compound, data are unavailable. However, analogues like 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone (LogD ~1.5 at pH 5.5) suggest moderate lipophilicity , which influences membrane permeability.
Biological Activity
1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1599095-20-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₆N₂O
- Molecular Weight : 156.23 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an aminoethyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its antimicrobial and potential neuroactive properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrrolidine derivatives. For instance:
- In Vitro Studies : Compounds with structural similarities exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| PA-1 | 0.0039 | S. aureus |
| PA-1 | 0.025 | E. coli |
Neuroactive Properties
The structure of this compound suggests potential interactions with neurotransmitter systems:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR pathways, which are critical in numerous neurological processes . The specific interaction of this compound with GPCRs remains to be fully elucidated.
Case Studies and Research Findings
Several research studies have investigated the biological effects of related compounds:
- Pyrrolidine Derivatives : A study on pyrrolidine alkaloids demonstrated their broad-spectrum antimicrobial activity, indicating that structural modifications can enhance efficacy . The study emphasized the importance of substituents on the pyrrolidine ring in determining bioactivity.
- Neuropharmacological Effects : Research into compounds with similar structures has suggested potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrrolidine ring significantly affect biological activity, highlighting the need for targeted synthesis of derivatives .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to an aromatic precursor . Alternatively, coupling reactions (e.g., EDC·HCl/HOBt-mediated amide bond formation) are effective for integrating the pyrrolidine-ethylamine moiety, as demonstrated in analogous enaminone syntheses . Key considerations include:
- Optimizing reaction time (12–15 hours for coupling reactions).
- Purification via recrystallization (ethanol or ethyl acetate) .
- Monitoring reaction progress with TLC or HPLC.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Based on safety data sheets (SDS) for structurally related compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors/dust (P261 precaution) .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage: Keep containers sealed in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing spectroscopic data for this compound?
Methodological Answer: Contradictions in spectral data (e.g., NMR, MS) can be addressed by:
- Multi-Technique Validation: Cross-reference high-resolution mass spectrometry (HR-MS) (e.g., NIST-standardized protocols ) with X-ray crystallography to confirm molecular geometry .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .
- Isotopic Labeling: Use ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in complex spectra .
Q. What strategies are recommended for assessing the compound’s potential neuropharmacological activity?
Methodological Answer: To evaluate biological activity:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine receptors or monoamine transporters, leveraging the compound’s pyrrolidine-ethylamine scaffold .
- In Vitro Assays: Conduct competitive binding studies (e.g., radioligand displacement assays) on cell lines expressing human receptors .
- ADMET Profiling: Predict pharmacokinetics using SwissADME and validate with Caco-2 permeability assays .
Q. How can researchers address gaps in toxicological data for this compound?
Methodological Answer: Given limited toxicological studies :
- Acute Toxicity Screening: Perform OECD 423-accredited rodent studies to determine LD₅₀.
- Genotoxicity Assays: Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to assess mutagenic potential .
- Metabolite Identification: Use LC-MS/MS to characterize hepatic metabolites in microsomal incubations .
Key Research Challenges
- Stereochemical Complexity: The pyrrolidine-ethylamine moiety introduces conformational flexibility, complicating NMR analysis .
- Reactivity of Amino Groups: Secondary amines may require protection (e.g., Boc groups) during synthesis to prevent side reactions .
- Ecotoxicity Data Gaps: No environmental hazard classification exists; prioritize biodegradation studies per OECD 301 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
